molecular formula C11H14ClN3O B1493006 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one CAS No. 491837-82-2

2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B1493006
CAS No.: 491837-82-2
M. Wt: 239.7 g/mol
InChI Key: TZTSVALIEKLWPU-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one is a valuable chemical intermediate in medicinal chemistry and drug discovery research. Compounds featuring a chloroacetyl group linked to a piperazine scaffold are recognized as versatile building blocks for the synthesis of diverse heterocycles . The reactive chloroacetyl moiety makes this compound an excellent electrophile for nucleophilic substitution reactions, particularly for creating novel molecular hybrids via N-alkylation or serving as a precursor for ring-forming reactions . The piperazine ring is a privileged structure in pharmacology, found in compounds with a broad spectrum of reported biological activities, including anticancer, antimicrobial, and antiviral properties . The specific presence of the pyridin-4-yl substituent on the piperazine ring can fine-tune the molecule's electronic properties and binding affinity, making it a key feature for researchers designing targeted bioactive molecules. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, as similar chloroacetyl piperazine derivatives are associated with specific hazard statements .

Properties

IUPAC Name

2-chloro-1-(4-pyridin-4-ylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c12-9-11(16)15-7-5-14(6-8-15)10-1-3-13-4-2-10/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTSVALIEKLWPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=NC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901226795
Record name 2-Chloro-1-[4-(4-pyridinyl)-1-piperazinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901226795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491837-82-2
Record name 2-Chloro-1-[4-(4-pyridinyl)-1-piperazinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491837-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-[4-(4-pyridinyl)-1-piperazinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901226795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The most common and direct synthetic method involves the nucleophilic substitution reaction between 4-(pyridin-4-yl)piperazine and chloroacetyl chloride. This reaction proceeds as follows:

  • Reactants :

    • 4-(pyridin-4-yl)piperazine
    • Chloroacetyl chloride
  • Reaction Conditions :

    • Solvent: Typically acetonitrile or dichloromethane (DCM)
    • Temperature: Usually maintained at low to moderate temperatures to control reaction rate and minimize side reactions
    • Base: A base such as triethylamine may be added to neutralize the hydrochloric acid generated during the reaction
  • Mechanism :
    The nucleophilic nitrogen on the piperazine ring attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming the amide bond and releasing HCl, which is scavenged by the base.

  • Workup :
    After completion, the reaction mixture is quenched, and the product is isolated by extraction, followed by purification techniques such as recrystallization or chromatography.

Detailed Experimental Procedure (Typical)

Step Description
1. Preparation of Reaction Mixture Dissolve 4-(pyridin-4-yl)piperazine in dry acetonitrile or dichloromethane under inert atmosphere (e.g., nitrogen).
2. Addition of Base Add triethylamine dropwise to the solution to act as an acid scavenger.
3. Addition of Chloroacetyl Chloride Slowly add chloroacetyl chloride dropwise at 0–5 °C to control exothermic reaction.
4. Stirring Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 25–40 °C) for several hours (typically 2–4 h) to ensure complete reaction.
5. Quenching Quench the reaction by adding water or an aqueous solution to hydrolyze excess reagents.
6. Extraction Extract the organic layer with suitable solvents; wash with brine and dry over anhydrous sodium sulfate.
7. Purification Concentrate under reduced pressure and purify the crude product by recrystallization or column chromatography.

Research Findings and Variations

  • Reaction Efficiency : The reaction typically proceeds with good to excellent yields due to the high reactivity of chloroacetyl chloride and the nucleophilicity of the piperazine nitrogen.

  • Solvent Effects : Polar aprotic solvents like acetonitrile facilitate the reaction by dissolving both reactants and stabilizing ionic intermediates. Dichloromethane is also widely used for its inertness and ease of removal.

  • Base Selection : Triethylamine is preferred for its ability to neutralize HCl and prevent protonation of the amine reactant, thus maintaining nucleophilicity.

  • Temperature Control : Low temperature during addition prevents side reactions such as over-acylation or hydrolysis of chloroacetyl chloride.

  • Purification : The product's moderate polarity allows for straightforward purification by recrystallization from solvents like ethanol or ethyl acetate.

Comparative Table of Preparation Parameters

Parameter Typical Condition Notes
Reactants 4-(pyridin-4-yl)piperazine + chloroacetyl chloride Stoichiometric or slight excess of chloroacetyl chloride
Solvent Acetonitrile or Dichloromethane Dry, inert atmosphere preferred
Base Triethylamine Neutralizes HCl byproduct
Temperature 0–5 °C during addition, then room temp Controls reaction rate and selectivity
Reaction Time 2–4 hours Ensures complete conversion
Workup Aqueous quench, extraction, drying Standard organic workup
Purification Recrystallization or chromatography Yields pure crystalline product
Yield Generally high (not always specified) Efficient synthesis

Related Synthetic Context from Literature

A recent study by Salem et al. (2024) describes the preparation of related piperazine derivatives by reacting piperazine with chloroacetyl chloride in the presence of anhydrous potassium carbonate to yield bis-chloroacetylated intermediates. Although their focus was on bis-substituted derivatives, the methodology parallels the mono-substitution process used for 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one, emphasizing the importance of base and solvent choice for optimal yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted piperazines or chloroacetates.

Scientific Research Applications

This compound has found applications in various scientific research fields, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It is used in the study of biological systems and pathways.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism by which 2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis highlight key structural analogs, focusing on substituent variations, molecular properties, and reported activities.

Comparative Data Table

Substituent on Piperazine Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Pyridin-4-yl C₁₁H₁₄ClN₃O 239.70 Potential CNS activity (e.g., anti-obesity)
Phenyl C₁₂H₁₄ClN₂O 237.71 X-ray structure resolved; antifungal applications
3-Chlorophenyl (hydrochloride) C₁₂H₁₄Cl₂N₂O 273.16 Increased lipophilicity; salt form enhances solubility
4-Methoxyphenyl C₁₃H₁₇ClN₂O₂ 268.75 Electron-donating group alters electronic profile
Pyrimidin-2-ylphenyl C₁₆H₁₆ClN₄O 317.78 Heteroaromatic substituent; 49% synthetic yield
4-Ethoxybenzenesulfonyl C₁₄H₁₉ClN₂O₄S 346.83 Sulfonyl group increases molecular weight and polarity
3-Fluoro-4-methoxyphenylmethyl C₁₄H₁₉Cl₂FN₂O₂ 337.20 Fluorine enhances metabolic stability

Structural and Functional Analysis

Pyridin-4-yl vs. Phenyl Substituents
  • Pyridin-4-yl (Target Compound) : The nitrogen atom in the pyridine ring enables hydrogen bonding and π-π stacking, which may enhance receptor binding in CNS targets. For example, analogs like KSK-59 (with a hexyloxy linker) demonstrated anti-obesity effects in rat models .
  • Phenyl () : Lacking heteroatoms, phenyl-substituted analogs rely on hydrophobic interactions. The phenyl derivative (C₁₂H₁₄ClN₂O) has been structurally characterized via X-ray crystallography, confirming planar geometry conducive to stacking interactions .
Electron-Withdrawing vs. Electron-Donating Groups
  • The hydrochloride salt form (C₁₂H₁₄Cl₂N₂O) further enhances aqueous solubility .
  • 4-Methoxyphenyl () : Methoxy groups donate electron density, altering the electronic environment of the piperazine ring. This may reduce metabolic oxidation compared to halogenated analogs .
Heterocyclic Variations
  • This analog (C₁₆H₁₆ClN₄O) was synthesized in 49% yield and reported as a pale yellow crystalline solid .
  • 4-Ethoxybenzenesulfonyl () : The sulfonyl group significantly increases polarity and molecular weight (346.83 g/mol), likely affecting pharmacokinetic properties such as half-life and distribution .
Salt Forms and Bioavailability
  • Hydrochloride salts (e.g., ) improve solubility, a critical factor for oral bioavailability.

Biological Activity

2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one, with the CAS number 491837-82-2, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄ClN₃O, with a molecular weight of 239.70 g/mol. The structure features a piperazine ring substituted with a pyridine moiety, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and antichlamydial applications. Below are detailed findings from recent studies:

Antimicrobial Activity

Studies have shown that derivatives of piperazine compounds, including this compound, display significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound has been reported to have MIC values ranging from 16 μg/mL to 64 μg/mL against Neisseria meningitidis and Haemophilus influenzae .

Antichlamydial Activity

Recent investigations into the antichlamydial properties of similar compounds indicate that modifications in the piperazine structure can enhance selectivity towards Chlamydia species. The compound's structural characteristics suggest potential as a starting point for developing targeted therapies against chlamydial infections .

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Protein Synthesis : Similar compounds have demonstrated the ability to disrupt protein synthesis pathways in bacteria, leading to bactericidal effects .
  • Disruption of Chlamydial Growth : Studies suggest that compounds with similar structures can significantly reduce the formation of infectious elementary bodies (EBs) in Chlamydia-infected cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing insights into structure-activity relationships (SAR):

CompoundActivityMIC Values
ACP1aModerate antibacterial64 μg/mL against N. meningitidis
ACP1bAntichlamydialEffective in reducing chlamydial inclusion numbers
2-Chloro derivativeAntibacterialRanges from 16 to 64 μg/mL against various strains

These findings emphasize the importance of structural modifications in enhancing biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one
Reactant of Route 2
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2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one

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